ethyl 5-{[(4-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, consisting of four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds can be synthesized using several methods . One common method is the Paal–Knorr Synthesis, where a 1,4-diketone is converted to a pyrrole through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrole ring, which is a five-membered ring with alternating double and single bonds . The presence of the nitrogen atom in the ring contributes to its aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present in the molecule. In general, pyrrole is a colorless liquid at room temperature, with a boiling point of 129-130°C .Mechanism of Action
Mode of Action
The presence of a hydrazide group suggests potential for nucleophilic attack, which could lead to various biochemical transformations .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it’s reasonable to hypothesize that it might have good absorption and distribution characteristics due to its lipophilic nature. Without experimental data, this remains speculative .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity might be enhanced in an acidic environment due to the protonation of the hydrazide group .
Future Directions
The future directions for research into this compound would likely involve further exploration of its potential biological activities, given the known activities of other pyrrole derivatives . This could include testing in various disease models, or modifications to the compound to improve its activity or reduce potential side effects.
Properties
IUPAC Name |
ethyl 5-[[(4-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-5-7-12(18)8-6-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMWHQWDYMWGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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